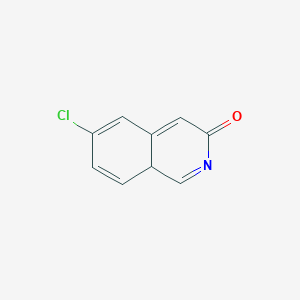
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide, also known as 1-hexadecyl-3-methylimidazolium bromide, is an ionic liquid with a long carbon chain. This compound is characterized by the presence of a 1-hexadecyl-3-methylimidazolium cation and a bromide anion. It is known for its unique properties, such as low vapor pressure, high thermal stability, and good solubility in water and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically involves the reaction of 1-hexadecylimidazole with methyl bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) and sodium chloride (for chloride substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various imidazolium salts with different anions.
Oxidation and Reduction: Products depend on the specific redox conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the development of ionic liquid-based batteries and other electrochemical devices
Wirkmechanismus
The mechanism of action of 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The imidazolium ring can interact with nucleophilic sites on biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-hexadecyl-3-methylimidazolium chloride
- 1-hexadecyl-3-methylimidazolium nitrate
- 1-hexadecyl-3-methylimidazolium acetate
Uniqueness
Compared to its analogs, 3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide exhibits unique properties such as higher thermal stability and better solubility in certain solvents. These characteristics make it particularly suitable for high-temperature applications and specific solvent systems .
Eigenschaften
Molekularformel |
C20H41BrN2 |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
3-hexadecyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H |
InChI-Schlüssel |
STESGJHDBJZDRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B12345922.png)
![N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine](/img/structure/B12345927.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345930.png)
![N-(3-ethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345939.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345940.png)
![6,7,8,8a-tetrahydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12345960.png)
![3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12345968.png)

![5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide](/img/structure/B12345981.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12345993.png)
![Ethyl 4-(2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12345996.png)
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B12346005.png)
